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Abstract

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme represent a significant class of
driver mutations in various cancers, including acute myeloid leukemia (AML), gliomas, and
cholangiocarcinoma.[1][2] The R140Q mutation, a recurrent alteration in the enzyme's active
site, confers a neomorphic (new function) activity, leading to the production of the
oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] This guide provides a comprehensive
technical overview of the IDH2 R140Q mutation, detailing its biochemical mechanism, the
downstream oncogenic consequences of 2-HG accumulation, key experimental methodologies
for its study, and the therapeutic strategies developed to target this specific vulnerability.

The Biochemical Basis of IDH2 R140Q Neomorphic
Activity

Wild-type (WT) IDHZ2 is a mitochondrial enzyme crucial to the tricarboxylic acid (TCA) cycle. It
catalyzes the oxidative decarboxylation of isocitrate to a-ketoglutarate (a-KG), concurrently
reducing NADP+ to NADPH.[4][5] The R140Q mutation, a single amino acid substitution at
residue 140, fundamentally alters this function. While the mutant enzyme loses its ability to
efficiently convert isocitrate, it gains the novel capacity to reduce a-KG to (R)-2-
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hydroxyglutarate (2-HG), consuming NADPH in the process.[6][7][8] This switch from an
oxidative to a reductive reaction is the hallmark of its neomorphic activity.[6][9]

Structural analyses suggest that the R140 residue is critical for binding the B-carboxylate group
of isocitrate.[10] Its replacement with glutamine (Q) impairs isocitrate binding while creating a
conformation that favors the binding and subsequent reduction of a-KG.[6][10]
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Caption: Canonical vs. Neomorphic IDH2 enzymatic reactions.

Downstream Effects: 2-HG as an Oncometabolite

The accumulation of 2-HG to millimolar concentrations in IDH2-mutant cells is the primary
driver of oncogenesis.[4] 2-HG is structurally similar to a-KG and acts as a competitive inhibitor
of numerous a-KG-dependent dioxygenases, which are critical for epigenetic regulation.
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Key targets of 2-HG inhibition include:

e TET (Ten-Eleven Translocation) enzymes: These enzymes are responsible for DNA
demethylation. Their inhibition by 2-HG leads to widespread DNA hypermethylation.[4][11]

e Jumonji C (JmjC) domain-containing histone demethylases: Inhibition of these enzymes
results in histone hypermethylation, particularly at lysine residues (e.g., H3K4, H3K27,
H3K36).[11][12]

This profound epigenetic remodeling alters gene expression, ultimately leading to a block in
cellular differentiation and promoting uncontrolled cell proliferation—a hallmark of cancer.[12]
[13] In hematopoietic cells, for example, expression of IDH2 R140Q inhibits myeloid
differentiation and expands the population of immature progenitor cells.[13]
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Caption: Downstream oncogenic cascade of the IDH2 R140Q mutation.
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Quantitative Data Summary

The study of IDH2 R140Q has generated significant quantitative data, particularly regarding the
potency of targeted inhibitors and the resulting cellular changes.

Table 1: Inhibitor Potency Against IDH2 R140Q

Cell Line /
Compound Target ICs0 (NM) Reference
System
Enasidenib IDH2 R140Q / 118 (for
TF-1 cells [1]
(AG-221) R172K R140Q)
AGI-6780 IDH2 R140Q 11 uU87 cells [1]
CP-17 IDH2 R140Q 40.75 Enzymatic Assay  [3][14]

| AG-881 | Pan-IDH1/2 mutant | 118 (for R140Q) | TF-1 cells |[1] |

Table 2: Cellular Effects of IDH2 R140Q Expression and Inhibition

Intracellular 2-

Cell Line Condition e Phenotype Reference
Blocked
IDH2 R140Q erythropoietin-
TF-1 _ 21.44 mM _ [12]
expression induced

differentiation

Reversal of DNA
+1 uM AGI-6780 hypermethylation
TF-1 (R140Q) 0.44 mM [9][12]
(28 days) , restored

differentiation

Faster
IDH2 R140Q Lower than ] )
U87MG ) proliferation [6]
expression R172M mutant
compared to WT
Primary AML Blocked
IDH2 R140Q Elevated . o [1]
Blasts differentiation
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| Primary AML Blasts | + Enasidenib (ex vivo) | Reduced | Induced myeloid differentiation |[5] |

Key Experimental Protocols
Measurement of Intracellular 2-HG by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for accurate
quantification of 2-HG.

e Cell Lysis and Metabolite Extraction:
o Harvest approximately 3 million cells by centrifugation.
o Wash cells with ice-cold phosphate-buffered saline (PBS).
o Lyse the cells by sonication in 400 pL of ice-chilled water.[15]

o Add 100 pL of an internal standard solution (e.g., 1*Cs-labeled D-2-HG in 70% methanol)
to the lysate.[15]

o Precipitate proteins by adding ice-cold methanol or acetonitrile, vortex, and incubate at
-20°C.

o Centrifuge at high speed (e.g., >13,000 x g) for 15-20 minutes at 4°C.
o Collect the supernatant for analysis.
e LC-MS Analysis:

o Inject the extracted metabolites onto a suitable chromatography column (e.g., a chiral
column to separate D- and L-enantiomers).

o Perform separation using an appropriate gradient of mobile phases.

o Detect and quantify 2-HG and the internal standard using a mass spectrometer operating
in selected reaction monitoring (SRM) or a similar targeted mode.

o Normalize the 2-HG concentration to the cell number or total protein content.[15]
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Enzymatic Assay for 2-HG Detection

Fluorimetric or colorimetric assays provide a high-throughput alternative to LC-MS for
measuring 2-HG levels, particularly in screening applications.[16]

e Principle: The assay couples the D-2-HG-dependent production of NADH by D-2-
hydroxyglutarate dehydrogenase (D2HGDH) to a second reaction where a diaphorase
enzyme uses the NADH to convert a probe (like resazurin) into a fluorescent product
(resorufin).[16][17]

e Protocol Outline:

o Sample Preparation: Collect cell culture media or cell lysates. Deproteinate the samples,
often by a filtration step.[17]

o Reaction Setup: In a microplate, add the deproteinated sample.

o Enzyme Reaction: Add a reaction mix containing D2HGDH, NAD+, diaphorase, and
resazurin.

o Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.qg.,
30-60 minutes).

o Detection: Measure the fluorescence of resorufin using a plate reader (Excitation ~530-
560 nm, Emission ~590 nm).

o Quantification: Determine 2-HG concentration by comparing the fluorescence signal to a
standard curve generated with known concentrations of D-2-HG.[16]
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Caption: Workflow for a fluorescent enzymatic 2-HG detection assay.
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Cellular Differentiation Assay

In leukemia models like the TF-1 cell line, the block in differentiation caused by IDH2 R140Q
can be assessed by monitoring the expression of cell surface markers using flow cytometry.

e Cell Culture and Treatment:
o Culture TF-1 cells expressing IDH2 R140Q in appropriate media.

o Treat cells with an IDH2 mutant inhibitor (e.g., Enasidenib) or a vehicle control over a time
course (e.g., 7 to 28 days).[12]

o Induce differentiation with an appropriate cytokine, such as erythropoietin (EPO) for
erythroid lineage or GM-CSF for myeloid lineage.

e Immunophenotyping:
o Harvest cells and wash with a staining buffer (e.g., PBS with 2% FBS).

o Incubate cells with fluorescently-conjugated antibodies against surface markers of mature
cells (e.g., CD11b, CD14 for myeloid; CD71, CD235a for erythroid) and markers of
immature cells (e.g., CD117).[1][11]

o Wash away unbound antibodies.

o Analyze the stained cells using a flow cytometer to quantify the percentage of cells
expressing differentiation markers in treated versus control populations.

Therapeutic Targeting of IDH2 R140Q

The discovery that the oncogenic effects of IDH2 R140Q are dependent on 2-HG production
made it a prime target for drug development. Small molecule inhibitors have been designed to
allosterically bind to the mutant IDH2 enzyme at the dimer interface, locking it in an open
conformation that prevents its catalytic activity.[1][3]

o Enasidenib (AG-221): An oral, selective inhibitor of mutant IDH2 enzymes, Enasidenib was
approved by the FDA for treating relapsed or refractory AML with an IDH2 mutation.[3]
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Clinical studies have shown that it effectively lowers plasma 2-HG levels and promotes the
differentiation of leukemic blasts.[1][18]

AGI-6780: A potent and selective preclinical inhibitor of IDH2 R140Q that was instrumental in
demonstrating that inhibiting the mutant enzyme could reverse epigenetic changes and
restore cellular differentiation in vitro.[1][9]

Treatment with these inhibitors leads to a significant reduction in 2-HG levels, which in turn

allows for the reversal of DNA and histone hypermethylation, ultimately restoring normal

cellular differentiation pathways.[5][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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